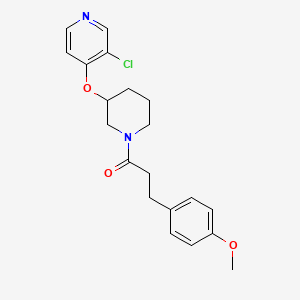

1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one

Description

This compound features a propan-1-one core substituted with a 4-methoxyphenyl group and a piperidinyl moiety bearing a 3-chloropyridin-4-yloxy substituent.

Properties

IUPAC Name |

1-[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-3-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN2O3/c1-25-16-7-4-15(5-8-16)6-9-20(24)23-12-2-3-17(14-23)26-19-10-11-22-13-18(19)21/h4-5,7-8,10-11,13,17H,2-3,6,9,12,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHUYIOBRCPMMBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)N2CCCC(C2)OC3=C(C=NC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Pyridine Intermediate: The synthesis begins with the chlorination of pyridine to form 3-chloropyridine.

Ether Formation: The 3-chloropyridine is then reacted with piperidine to form 3-((3-chloropyridin-4-yl)oxy)piperidine.

Ketone Formation: The final step involves the reaction of the intermediate with 4-methoxyphenylpropan-1-one under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols.

Scientific Research Applications

The compound features a piperidine ring substituted with a chloropyridinyl oxy group and a methoxyphenyl group, contributing to its unique reactivity and biological activity.

Chemistry

In the field of organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows researchers to explore various reaction mechanisms and develop new synthetic methodologies. For instance, it can be employed in the synthesis of derivatives through reactions such as hydroxylation and alkylation, expanding the scope of chemical libraries for further exploration.

Biology

The compound has potential applications in biological research as a ligand for studying protein interactions. Its structural features enable it to bind selectively to specific proteins, making it a valuable tool for investigating biological pathways and mechanisms. Studies have shown that compounds with similar structures can modulate the activity of various receptors, including kinases involved in critical cellular processes .

Medicine

In medicinal chemistry, this compound has been investigated for its potential therapeutic effects. Preliminary studies suggest that it may act as an inhibitor of certain protein kinases, which are crucial targets in cancer therapy. Specifically, its ability to potentiate the effects of DNA-damaging chemotherapy agents positions it as a promising candidate for further development in cancer treatment regimens .

Case Studies

- CHK1 Inhibition : Research has demonstrated that compounds related to 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one exhibit selective inhibition of CHK1 kinase, which is vital for DNA damage response. A study highlighted that modifications on the piperidine ring could enhance selectivity and potency against CHK1, suggesting avenues for optimizing therapeutic candidates .

- Antimicrobial Activity : Other derivatives of pyridine-based compounds have shown significant antimicrobial activity. The structural similarities suggest that 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one might possess similar properties, warranting further investigation into its efficacy against various pathogens .

Mechanism of Action

The mechanism of action of 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application, such as its use in medicinal chemistry where it may interact with biological targets to exert therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Kinase Inhibitors with Piperidine-Propanone Scaffolds

- (R)-3-(3-((7-Chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)-3-oxopropanenitrile ((R)-2) Structure: Piperidine linked to propanenitrile and pyrimidoindole. Activity: IC₅₀ = 480 nM against glycogen synthase kinase-3β (GSK-3β). Key Features: Enhanced metabolic stability and low cytotoxicity due to the pyrimidoindole group .

- (R)-1-(3-((7-Bromo-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propan-1-one ((R)-28) Structure: Propan-1-one core with brominated pyrimidoindole. Activity: IC₅₀ = 360 nM (GSK-3β). Key Features: Bromine substitution improves binding affinity compared to chlorine in (R)-2 .

Comparison with Target Compound: The target compound lacks the pyrimidoindole moiety but retains the piperidine-propanone scaffold. However, the absence of a fused heterocycle might reduce specificity for GSK-3β .

Propan-1-one Derivatives with Aryl Substituents

- 1-(4-Methoxyphenyl)-3-(o-tolyl)propan-1-one Structure: Propan-1-one with 4-methoxyphenyl and ortho-tolyl groups. Synthesis: Derived from 4'-methoxy acetophenone and 2-methyl benzyl alcohol.

- 1-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one (170) Structure: Propan-1-one with 4-hydroxyphenyl and 4-methoxyphenyl groups.

Comparison with Target Compound :

The target’s piperidine and chloropyridine groups introduce rigidity and electronic effects absent in these simpler analogs. This likely enhances target binding but may reduce solubility .

Piperidine-Containing Heterocycles

1-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-3-phenylpropan-1-one

1-(4-Methoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione

Comparison with Target Compound :

The target’s propan-1-one core is less polar than the dione ring in ’s compound, suggesting better membrane permeability. The benzylpiperazine in ’s compound offers a contrasting pharmacokinetic profile due to increased basicity .

Antioxidant and Antibacterial Pyridin-2(1H)-one Derivatives

- 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Structure: Pyridin-2-one with bromophenyl and methoxyphenyl groups. Activity: Antioxidant (79.05% DPPH scavenging at 12 ppm); moderate antibacterial effects. Key Features: Bromine and cyano groups enhance radical scavenging .

Comparison with Target Compound: The target’s chloropyridine may offer similar electron-withdrawing effects to the cyano group in this compound, but the absence of a phenolic hydroxyl likely reduces antioxidant capacity. Its piperidine group could favor interactions with bacterial enzymes .

Key Insights from Structural Comparisons

- Electron-Withdrawing Groups : The 3-chloropyridine in the target compound may enhance binding to enzymatic targets, similar to bromine in (R)-28 .

- Lipophilicity : The 4-methoxyphenyl group balances solubility and permeability, contrasting with the polar dione in ’s compound .

- Biological Targets: Piperidine-propanone scaffolds are versatile, showing kinase inhibition, antifungal, and antioxidant activities depending on substituents .

Biological Activity

1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a complex molecular structure that includes a chloropyridinyl moiety, a piperidinyl group, and a methoxyphenyl substituent, which contribute to its biological activity.

The molecular formula of the compound is , with a molecular weight of approximately 360.84 g/mol. The presence of the chloropyridinyl group enhances its binding affinity to various biological targets, making it a candidate for drug development.

Research indicates that this compound interacts with several biological targets, particularly in the context of neuropharmacology. Its structural features suggest potential activity as a receptor ligand and enzyme inhibitor. Preliminary studies have shown that it may influence neurotransmitter systems, which are critical in treating neurodegenerative diseases.

Receptor Binding

The compound exhibits significant binding affinity for dopamine receptors, particularly the D3 subtype. In vitro assays demonstrated that it promotes β-arrestin translocation and G protein activation, indicative of its agonistic activity at D3 receptors. The selectivity for D3 over D2 receptors suggests potential applications in treating conditions like schizophrenia and Parkinson's disease .

Enzyme Inhibition

In addition to receptor interactions, the compound has been evaluated for its inhibitory effects on various enzymes involved in metabolic pathways. For example, studies have shown that it can inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis, which is relevant in cancer therapy .

Case Studies

Several studies have investigated the biological activity of related compounds with similar structures:

- Neuroprotective Effects : A study explored the neuroprotective properties of similar compounds against dopaminergic neuron degeneration. Results indicated that these compounds could mitigate oxidative stress and promote neuronal survival in cellular models .

- Antimicrobial Activity : Compounds structurally related to 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one have been tested for antimicrobial activity against various pathogens. These studies highlighted their potential as novel antimicrobial agents .

Data Table: Biological Activity Overview

Q & A

How can researchers optimize the synthetic yield of 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one?

Basic Research Focus

To enhance yield, systematically vary reaction parameters such as solvent polarity, temperature, and stoichiometry. For example, highlights the use of dichloromethane (DCM) as a solvent with sodium hydroxide for analogous piperidine-pyridine coupling reactions, achieving 99% purity . Consider substituting DCM with polar aprotic solvents (e.g., acetonitrile) to improve nucleophilic substitution kinetics. Additionally, employ inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates like the 3-chloropyridinyl ether .

What analytical techniques are recommended for characterizing this compound and verifying its structural integrity?

Basic Research Focus

Combine HPLC (≥98% purity threshold, as in ) with NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) . For the methoxyphenyl moiety, ¹H NMR should resolve aromatic protons at δ 6.8–7.2 ppm, while the piperidinyloxy group may show distinct splitting patterns near δ 3.5–4.5 ppm . FT-IR can confirm carbonyl (C=O) stretches at ~1680 cm⁻¹. Cross-validate using computational tools (e.g., PubChem’s InChI key/SMILES notation) to match experimental data with theoretical predictions .

What experimental design considerations are critical for assessing the compound’s stability under varying storage conditions?

Advanced Research Focus

Adopt a split-plot design (as in ) to evaluate stability across factors:

- Temperature : Test −20°C (long-term), 4°C (short-term), and 25°C (accelerated degradation).

- Humidity : Compare desiccated (0% RH) vs. humid (75% RH) environments.

- Light exposure : UV/vis light vs. dark storage.

Use HPLC-UV to monitor degradation products and LC-MS to identify oxidation/hydrolysis byproducts (e.g., cleavage of the piperidinyloxy bond) . recommends airtight, light-resistant containers with desiccants for hygroscopic compounds .

How should researchers resolve contradictions in biological activity data across different assay models?

Advanced Research Focus

Contradictions often arise from assay-specific variables (e.g., cell permeability, enzyme isoform selectivity). For example:

- Cell-based assays : Validate membrane permeability using Caco-2 models (see ’s approach to cell penetration studies) .

- Enzyme inhibition : Confirm target specificity via kinetic assays (e.g., Km/Vmax shifts) and compare with structurally related inhibitors in (e.g., CYP450 isoform selectivity) .

- Orthogonal assays : Cross-check results using SPR (surface plasmon resonance) for binding affinity and in vivo models (e.g., zebrafish) for bioavailability .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Focus

Follow OSHA/NIOSH guidelines for chlorinated pyridines and methoxyphenyl derivatives:

- PPE : Nitrile gloves, lab coats, and safety goggles (mandatory per and ) .

- Ventilation : Use fume hoods for reactions involving volatile solvents (DCM) or fine powders .

- Emergency response : For skin contact, rinse with water for 15 minutes and consult SDS (per and ) .

How can researchers design a structure-activity relationship (SAR) study for derivatives of this compound?

Advanced Research Focus

Systematically modify key substituents:

- Piperidinyloxy group : Replace 3-chloropyridinyl with 4-fluorophenyl (as in ) to assess halogen effects on target binding .

- Methoxyphenyl moiety : Vary substituent positions (para vs. meta) to study electronic contributions ( ’s trimethoxyphenyl derivatives provide a template) .

- Ketone linker : Substitute propan-1-one with ethanone or cyclopropanone to probe steric effects.

Use molecular docking (e.g., AutoDock Vina) to predict binding modes and validate with isothermal titration calorimetry (ITC) .

What methodologies are recommended for identifying environmental degradation pathways of this compound?

Advanced Research Focus

Follow OECD 308/309 guidelines for abiotic/biotic degradation studies:

- Hydrolysis : Incubate at pH 4, 7, and 9 (25–50°C) and analyze via LC-MS for cleavage products (e.g., piperidine or chloropyridine fragments) .

- Photolysis : Expose to UV light (λ = 254–365 nm) and monitor using HPLC-DAD .

- Microbial degradation : Use soil/water microcosms and 16S rRNA sequencing to identify degradative microbiota .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.